

Quantitative Analysis of Indirubin by LC-MS: Application Notes and Protocols

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Compound of Interest

Compound Name: Indirubin (Standard)

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Introduction

Indirubin is a naturally occurring bis-indole alkaloid and the active component of the traditional Chinese medicine Danggui Longhui Wan, which has been used in the treatment of chronic myelogenous leukemia.[1][2] Modern research has revealed that indirubin and its derivatives are potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 β (GSK-3 β), key regulators of cell cycle progression and other signaling pathways.[3] This has led to significant interest in indirubin and its analogues as potential therapeutic agents for various proliferative diseases and neurodegenerative disorders.

Accurate and sensitive quantification of indirubin in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method due to its high selectivity, sensitivity, and speed.[3] This document provides a comprehensive overview of the methodologies for the quantitative analysis of indirubin by LC-MS, including detailed experimental protocols and a summary of quantitative data from various validated methods.

Experimental Protocols

A robust and reliable LC-MS/MS method is essential for the accurate quantification of indirubin in complex biological matrices such as plasma and cell culture medium. The following protocol

is a synthesis of validated methods reported in the scientific literature.

Sample Preparation

The goal of sample preparation is to extract indirubin from the biological matrix and remove interfering substances. Two common methods are protein precipitation (PP) and liquid-liquid extraction (LLE).

a) Protein Precipitation (for plasma samples)

- To 50 μL of plasma sample in a microcentrifuge tube, add 10 μL of an internal standard (IS) working solution (e.g., a structural analog of indirubin).
- Add 150 μL of cold acetonitrile (or a 9:1 mixture of acetonitrile:methanol) to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (for plasma and cell culture medium)

- To 100 μL of sample (plasma or cell culture medium), add 10 μL of the internal standard (IS) working solution.
- Add 500 μL of an extraction solvent (e.g., ethyl acetate or a mixture of ether/dichloromethane).
- Vortex for 2 minutes.

- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Vortex and transfer to an autosampler vial for analysis.

c) Pass-Through Sample Preparation (for plasma samples)

- Use a phospholipid removal plate (e.g., Waters Ostro™).
- Condition the plate according to the manufacturer's instructions.
- Load the plasma sample (pre-treated with acetonitrile and an internal standard) onto the plate.
- Collect the eluate using a vacuum manifold.
- The eluate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.

LC-MS/MS Instrumentation and Conditions

The following tables summarize typical liquid chromatography and mass spectrometry parameters for the quantitative analysis of indirubin.

Table 1: Liquid Chromatography Conditions

Parameter	Recommended Conditions
LC System	UPLC or HPLC system
Column	C18 reversed-phase column (e.g., Waters XBridge C18, 50 mm x 2.1 mm, 3.5 μ m)
Mobile Phase A	Water with 0.1% or 0.2% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% or 0.2% Formic Acid
Gradient Elution	Start at 30% B, increase to 95-100% B over several minutes, then return to initial conditions for re-equilibration.
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	25 - 60°C
Injection Volume	5 - 20 μ L

Table 2: Mass Spectrometry Conditions

Parameter	Recommended Conditions
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Source	Electrospray Ionization (ESI), positive or negative mode. $[M+H]^+$ is commonly used for indirubin.
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transition for Indirubin	m/z 263.2 \rightarrow 234.8
MRM Transition for Indirubin (alternative)	m/z 263.2 \rightarrow 219.1
Ion Source Temperature	400 - 550°C
Capillary Voltage	3.0 - 4.5 kV
Collision Gas	Argon

Quantitative Data Summary

The following tables provide a summary of quantitative data from validated LC-MS/MS methods for indirubin analysis in various biological matrices.

Table 3: Method Validation Parameters for Indirubin Quantification

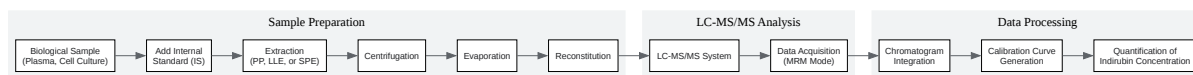
Matrix	LLOQ (ng/mL)	ULOQ (ng/mL)	Linearity (r ²)	Recovery (%)	Reference
Rat Plasma	5.00	500	>0.99 (quadratic)	≥75.5	
Human Plasma	1 - 333 (nM)	500 (nM)	≥0.99	64.3 - 97.0	
Cell Culture Medium (DMEM)	1 (nM)	50 (nM)	≥0.99	Lower than plasma	
Rat Serum	31 (µg/L)	2480 (µg/L)	0.9996	>98	

Table 4: Stability of Indirubin in Rat Plasma

Condition	Duration	Stability
Freeze/Thaw Cycles	At least 3 cycles	Stable
Room Temperature	3 hours	Stable
Autosampler (10°C)	96 hours	Stable
Long-term Storage (-65°C)	84 days	Stable

Visualizations

Experimental Workflow

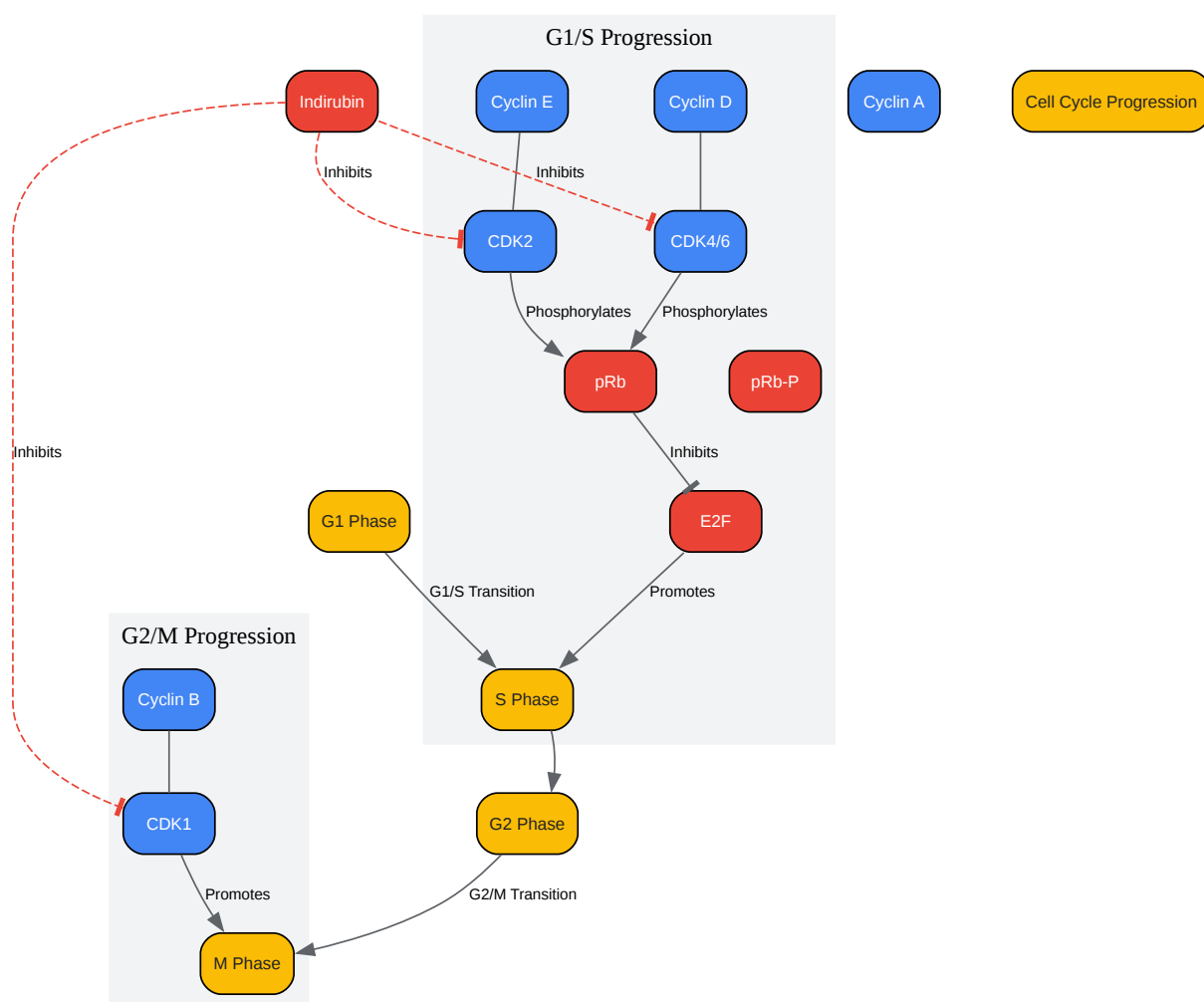


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Caption: General experimental workflow for the quantitative analysis of Indirubin by LC-MS.

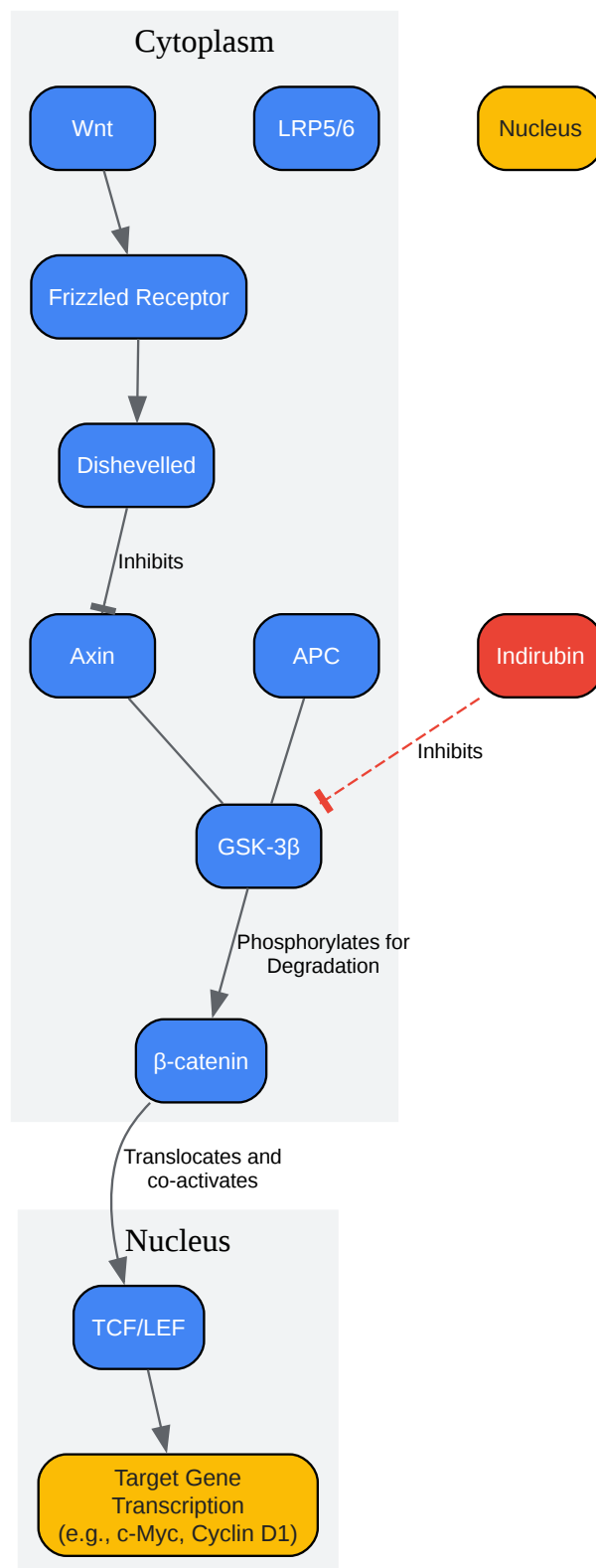
Signaling Pathways of Indirubin

Indirubin exerts its biological effects by modulating several key signaling pathways. The diagrams below illustrate its inhibitory action on the Cyclin-Dependent Kinase (CDK), Glycogen Synthase Kinase-3 β (GSK-3 β), and STAT3 signaling pathways.



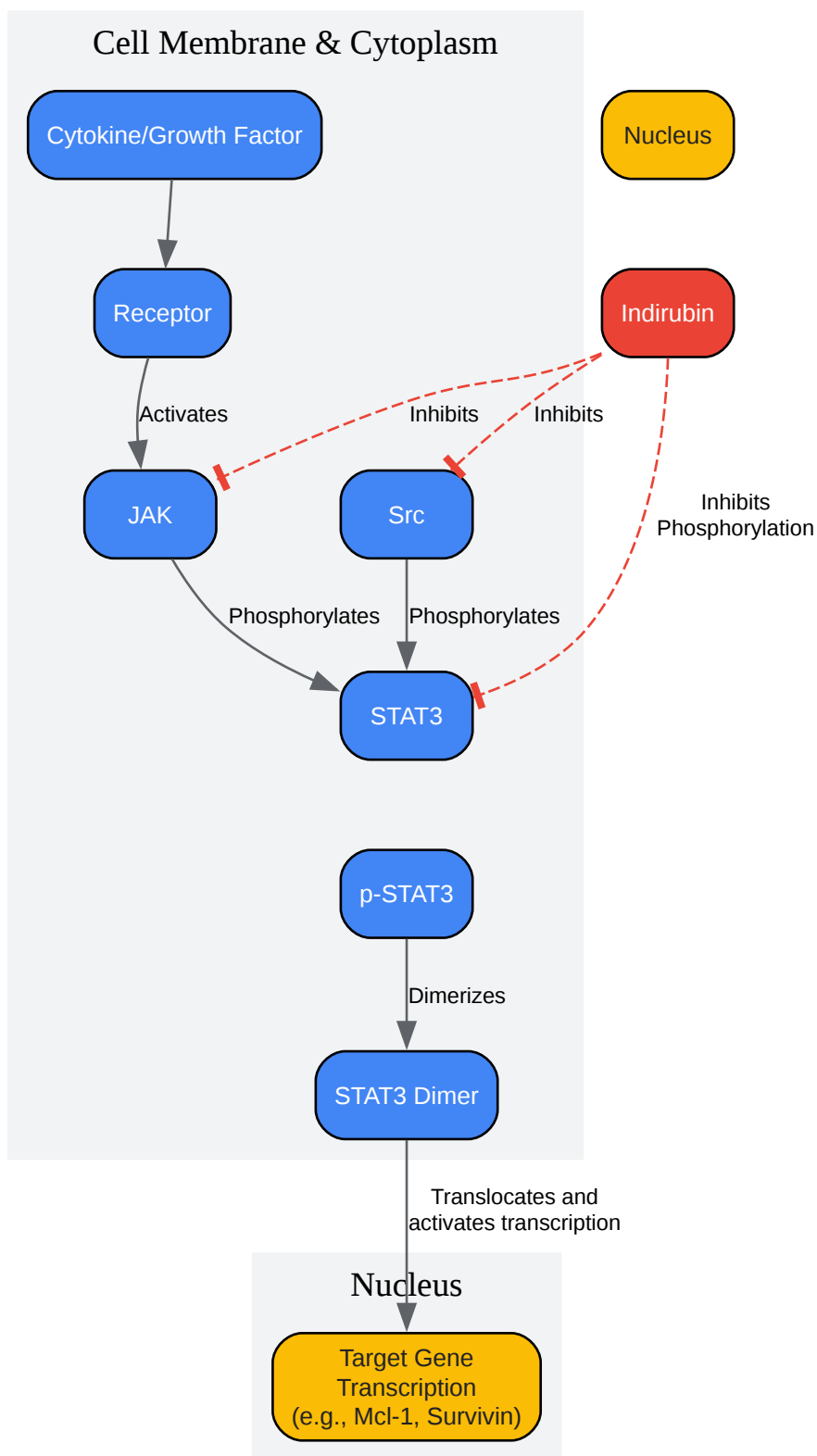
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Caption: Indirubin inhibits cell cycle progression by targeting Cyclin-Dependent Kinases (CDKs).



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Caption: Indirubin inhibits the Wnt/ β -catenin pathway by targeting GSK-3 β .



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Caption: Indirubin inhibits the JAK/STAT3 signaling pathway.

Conclusion

The LC-MS/MS methods described provide a sensitive, selective, and robust approach for the quantitative analysis of indirubin in various biological matrices. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. The visualization of the experimental workflow and the key signaling pathways modulated by indirubin further aids in the understanding of its analytical determination and mechanism of action. Proper method validation is crucial to ensure the reliability of the generated data for pharmacokinetic and other quantitative studies.

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